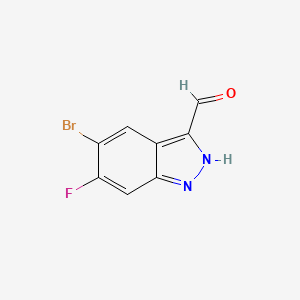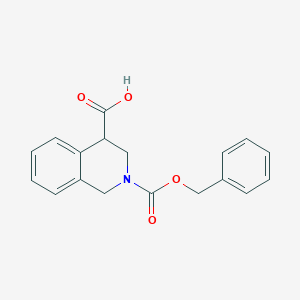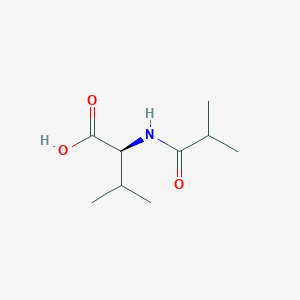
Isobutyryl-l-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyryl-l-valine: is a derivative of the amino acid valine, which is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine This compound is characterized by the presence of an isobutyryl group attached to the valine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyryl-l-valine typically involves the reaction of valine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Valine+Isobutyryl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer higher yields and greater specificity, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Isobutyryl-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the isobutyryl group to other functional groups.
Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acylation reactions often involve reagents like acyl chlorides or anhydrides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Chemistry: Isobutyryl-l-valine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways. It serves as a model compound to understand the metabolism of branched-chain amino acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic disorders related to BCAA metabolism. It is also investigated for its role in protein synthesis and muscle growth.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of isobutyryl-l-valine involves its incorporation into metabolic pathways where it undergoes enzymatic transformations. The compound is first converted to isobutyryl-CoA, which then participates in various biochemical reactions. The molecular targets and pathways involved include:
Branched-Chain Amino Acid Metabolism: this compound is metabolized through pathways similar to those of valine, leading to the formation of intermediates like isobutyryl-CoA.
Protein Synthesis: The compound can be incorporated into proteins, influencing their structure and function.
相似化合物的比较
Valine: The parent amino acid from which isobutyryl-l-valine is derived.
Leucine: Another branched-chain amino acid with similar metabolic pathways.
Isoleucine: Shares structural similarities and metabolic pathways with valine and leucine.
Uniqueness: this compound is unique due to the presence of the isobutyryl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not observed with the parent amino acid valine.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-(2-methylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
MNBMMCWNGWCVPX-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
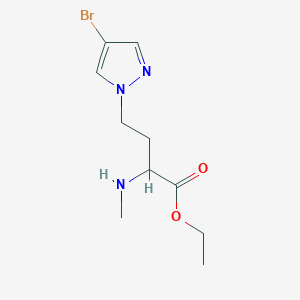
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
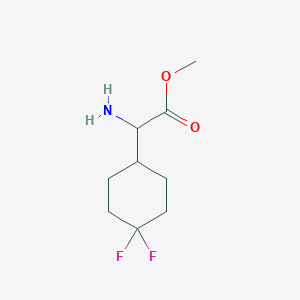
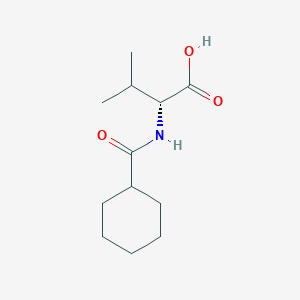


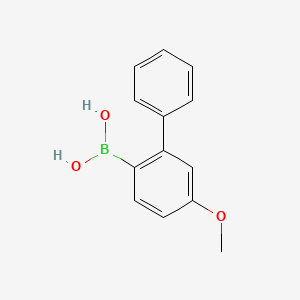
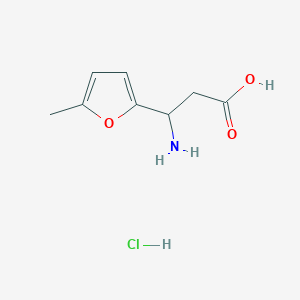
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

